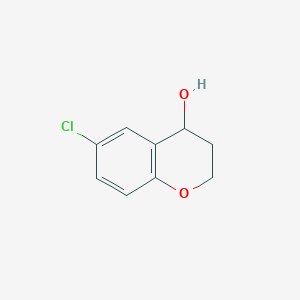
1-Cyclohexyl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- The discovery of CCR3 antagonist development candidate BMS-639623, which inhibits eosinophil chemotaxis with picomolar potency, highlights the importance of urea-based compounds in drug development. This research demonstrated the replacement of a cyclohexane linker with an acyclic syn-alpha-methyl-beta-hydroxypropyl linker, emphasizing the role of structural optimization in medicinal chemistry (Santella et al., 2008).
Organic Synthesis and Catalysis
- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents a new class of cyclic dipeptidyl ureas. This work showcases the diversity of urea-based compounds in synthesizing heterocyclic structures, potentially applicable to a wide range of chemical syntheses (Sañudo et al., 2006).
Material Science
- The catalytic reduction of biomass-derived furanic compounds with hydrogen illustrates the role of furan derivatives in producing valuable chemicals from renewable resources. This research highlights the potential of furanic and urea-based compounds in green chemistry and sustainable material production (Nakagawa et al., 2013).
Bioactivity and Environmental Science
- The synthesis and bioactivity study of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea against various pathogens emphasize the antimicrobial potential of furan-urea derivatives. This study suggests that such compounds can be explored for novel drug development in addressing antibiotic resistance (Donlawson et al., 2020).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-12(13-7-4-10-19-13)8-9-15-14(18)16-11-5-2-1-3-6-11/h4,7,10-12,17H,1-3,5-6,8-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYSZDJALEQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
![3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
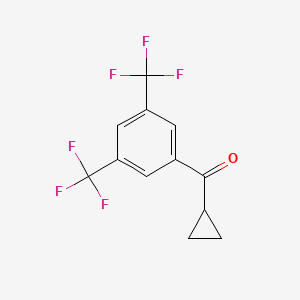
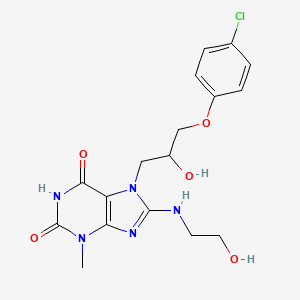
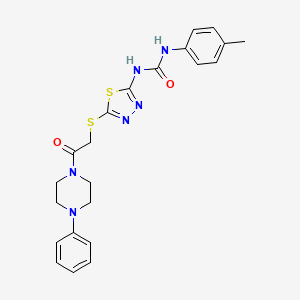
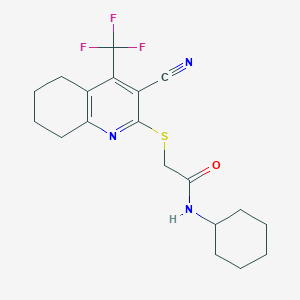
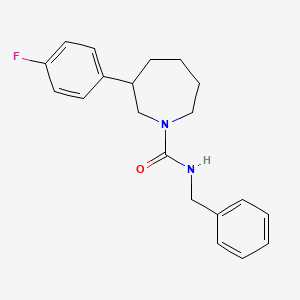
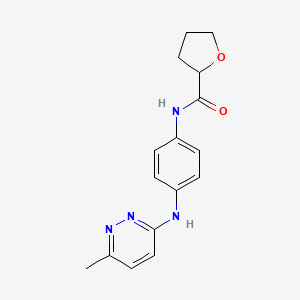
![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2730260.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)
